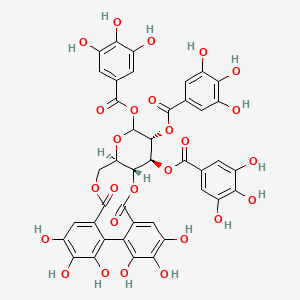
Tellimagrandin II
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tellimagrandin II is a natural product found in Geum calthifolium, Rubus pungens, and other organisms with data available.
Wissenschaftliche Forschungsanwendungen
Enzymatic Synthesis and Ellagitannin Biosynthesis
- Enzymatic Synthesis: Tellimagrandin II is produced through enzymatic synthesis involving a phenol oxidase isolated from the leaves of Tellima grandiflora. This enzyme catalyzes the oxidation of 1,2,3,4,6-penta-O-galloyl-beta-D-glucopyranose to tellimagrandin II, a crucial intermediate in ellagitannin biosynthesis (Niemetz & Gross, 2003).
- Ellagitannin Biosynthesis: Further studies demonstrate the role of a laccase-type phenol oxidase in converting tellimagrandin II to cornusiin E, another ellagitannin, highlighting the sequential enzymatic reactions in ellagitannin biosynthesis (Niemetz & Gross, 2003).
Inhibition of Photosynthetic Processes
- Tellimagrandin II, identified in Myriophyllum spicatum, acts as an inhibitor of photosystem II in photoautotrophs. This discovery underscores its potential as an allelochemical, affecting photosynthesis and exoenzyme activities in various organisms (Leu et al., 2002).
Synthetic Pathways and Chemical Synthesis
- Research has also focused on the chemical synthesis of tellimagrandin II, revealing insights into ellagitannin chemistry and providing pathways for the synthesis of this and related compounds (Feldman & Sahasrabudhe, 1999).
Anti-Tumor Properties and Cellular Effects
- Studies have explored the anti-tumor properties of tellimagrandin II, particularly its effects on human leukemia cells and its potential in influencing drug efficacy and hematopoiesis processes (Yi et al., 2004).
Potential in Treating Methicillin-Resistant Staphylococcus Aureus (MRSA)
- Tellimagrandin II, extracted from Rosa canina L., has been shown to reduce the minimum inhibitory concentration of beta-lactams in MRSA, suggesting its utility in restoring the effectiveness of certain antibiotics against resistant strains (Shiota et al., 2000).
Allelopathic Activity and Ecological Impact
- The allelopathic activity of tellimagrandin II, particularly in the context of aquatic ecosystems, has been a subject of research, illuminating its role in the interaction between plants and their environment (Gross et al., 1996).
Eigenschaften
Produktname |
Tellimagrandin II |
|---|---|
Molekularformel |
C41H30O26 |
Molekulargewicht |
938.7 g/mol |
IUPAC-Name |
[(10R,11S,12R,15R)-3,4,5,21,22,23-hexahydroxy-8,18-dioxo-12,13-bis[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-11-yl] 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C41H30O26/c42-15-1-10(2-16(43)26(15)50)36(57)65-34-33-23(9-62-39(60)13-7-21(48)29(53)31(55)24(13)25-14(40(61)64-33)8-22(49)30(54)32(25)56)63-41(67-38(59)12-5-19(46)28(52)20(47)6-12)35(34)66-37(58)11-3-17(44)27(51)18(45)4-11/h1-8,23,33-35,41-56H,9H2/t23-,33-,34+,35-,41?/m1/s1 |
InChI-Schlüssel |
JCGHAEBIBSEQAD-WZASNERQSA-N |
Isomerische SMILES |
C1[C@@H]2[C@H]([C@@H]([C@H](C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C(=C6C7=C(C(=C(C=C7C(=O)O1)O)O)O)O)O)O |
Kanonische SMILES |
C1C2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C(=C6C7=C(C(=C(C=C7C(=O)O1)O)O)O)O)O)O |
Synonyme |
tellimagrandin II |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1R,3'R,4S,5'S,6S,6'S,8R,10E,13R,14E,16E,20R,21R,24S)-6'-[(E)-but-2-en-2-yl]-3',24-dihydroxy-21-methoxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B1254502.png)
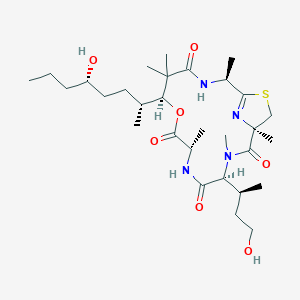
![Benz[b]indeno[1,2-e]pyran-6,11-dione](/img/structure/B1254504.png)
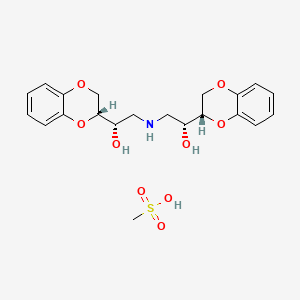
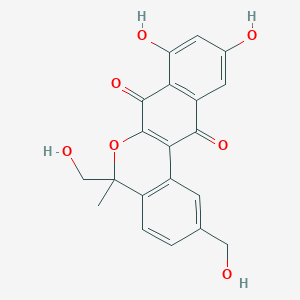
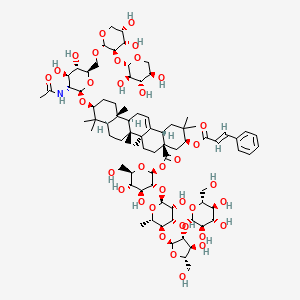
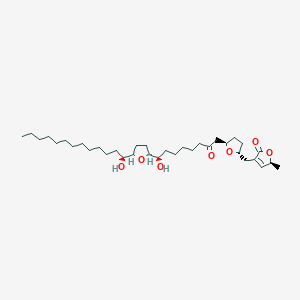
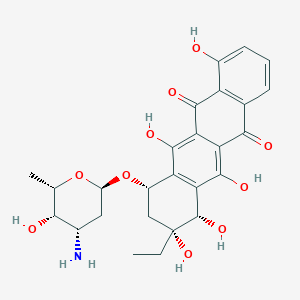
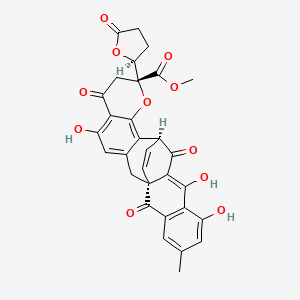
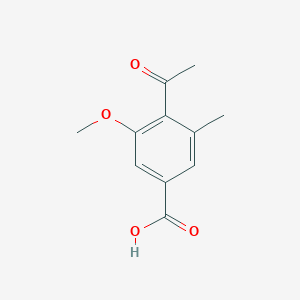
![kaempferol 3-O-alpha-L-[6'''-p-coumaroyl-beta-D-glucopyranosyl-(1->2)-rhamnopyranoside]-7-O-beta-D-glucopyranoside](/img/structure/B1254521.png)
![4-(3-Tert-butyl-11-methylbenzo[b][1,4]benzodiazepin-6-yl)benzoic acid](/img/structure/B1254523.png)
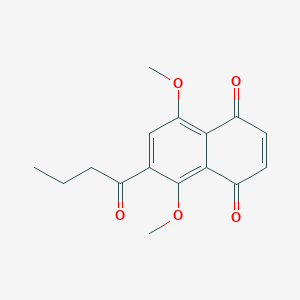
![1-ethyl-5-[5-[(4-methyl-1-piperazinyl)methyl]-1,3,4-oxadiazol-2-yl]-N-(tetrahydro-2H-pyran-4-yl)-1H-Pyrazolo[3,4-b]pyridin-4-amine](/img/structure/B1254527.png)